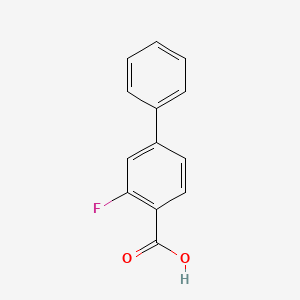

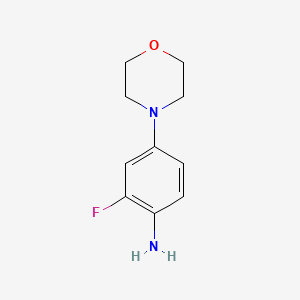

2-Fluoro-4-(morpholin-4-yl)aniline

Vue d'ensemble

Description

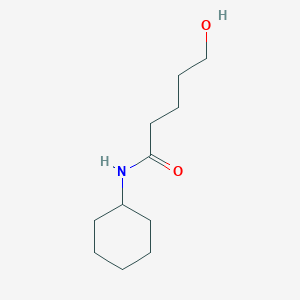

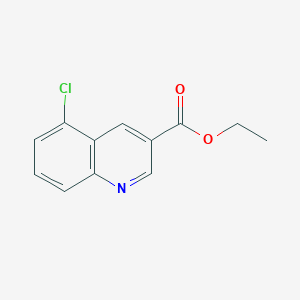

2-Fluoro-4-(morpholin-4-yl)aniline is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed in the research. It likely contains a fluorine atom attached to an aromatic ring, which is further substituted with a morpholine group, a common feature in medicinal chemistry due to its polar nature and ability to participate in hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with an appropriate fluorinated aromatic compound and then introducing the morpholine moiety. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole is achieved via an intermediate imidazo[2,1-b][1,3,4]thiadiazole, followed by the introduction of the morpholine group . Similarly, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride is synthesized from a brominated precursor through amination and cyclization . These methods suggest that the synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline would likely involve a similar strategy of functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-4-(morpholin-4-yl)aniline is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters . These techniques would be essential in determining the precise molecular structure of 2-Fluoro-4-(morpholin-4-yl)aniline.

Chemical Reactions Analysis

The reactivity of the fluorine atom in the aromatic ring can lead to various chemical reactions. For instance, 1,3,5-tris(fluorosulfonyl)benzene reacts with nucleophilic agents like morpholine to form sulfonyl derivatives . This suggests that the fluorine atom in 2-Fluoro-4-(morpholin-4-yl)aniline could also undergo nucleophilic substitution reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing both fluorine and morpholine groups are influenced by the presence of these functional groups. The fluorine atom contributes to the compound's lipophilicity and can affect its metabolic stability, while the morpholine ring can enhance solubility and influence the compound's basicity . The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal packing of similar compounds, would also be expected in 2-Fluoro-4-(morpholin-4-yl)aniline .

Applications De Recherche Scientifique

1. Application in Medicinal Chemistry

- Summary of the application : “2-Fluoro-4-(morpholin-4-yl)aniline” is used in medicinal chemistry . It’s often used as a building block in the synthesis of various pharmaceutical compounds.

2. Application in Antimicrobial Research

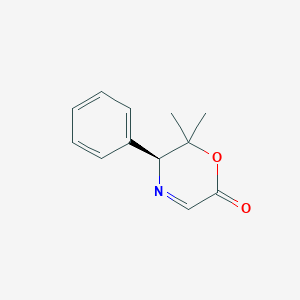

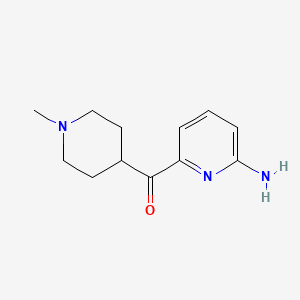

- Summary of the application : A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . These compounds were evaluated for their in vitro antimicrobial activity against various microorganisms .

- Methods of application : The compounds were synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . The synthesized compounds were then tested for their antimicrobial activity.

- Results or outcomes : Some derivatives exhibited significant activity against bacterial and fungal strains . The molecular docking study has shown the best dock score for (E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine in comparison to amoxicillin .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIJMGVGJOUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288048 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(morpholin-4-yl)aniline | |

CAS RN |

209960-29-2 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.